1,1,2-Trichloropropene
Overview
Description
1,1,2-Trichloropropene is an organic compound with the molecular formula C₃H₃Cl₃. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its reactivity due to the presence of three chlorine atoms attached to the propene backbone.
Preparation Methods
1,1,2-Trichloropropene can be synthesized through several methods:
Dehydrochlorination of 1,2,3-Trichloropropane: This method involves the removal of a hydrogen chloride molecule from 1,2,3-Trichloropropane under the influence of a strong base.
Chlorination of Propene: Propene can be chlorinated in the presence of a catalyst to produce this compound.
Industrial Production: On an industrial scale, this compound is often produced as a by-product during the manufacture of other chlorinated compounds, such as epichlorohydrin and dichloropropene.
Chemical Reactions Analysis
1,1,2-Trichloropropene undergoes various chemical reactions, including:
Reduction: It can be reduced to form less chlorinated compounds. For example, reduction with zinc can lead to the formation of propene.
Substitution: The chlorine atoms in this compound can be substituted with other groups, such as hydroxyl or alkyl groups, under appropriate conditions.
Oxidation: It can be oxidized to form chlorinated aldehydes or acids.
Common Reagents and Conditions: Typical reagents include zinc for reduction, strong bases for dehydrochlorination, and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
1,1,2-Trichloropropene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.
Biology: Research studies often use it to understand the effects of chlorinated hydrocarbons on biological systems.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,2-Trichloropropene involves its reactivity with various biological molecules. It can form adducts with DNA and proteins, leading to potential mutagenic and carcinogenic effects. The compound’s reactivity is primarily due to the presence of electrophilic chlorine atoms, which can interact with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
1,1,2-Trichloropropene can be compared with other similar compounds, such as:
1,2,3-Trichloropropane: Both compounds are chlorinated propanes, but 1,2,3-Trichloropropane has an additional chlorine atom, making it more reactive and toxic.
1,1,3-Trichloropropene: This compound has a different chlorine atom arrangement, leading to variations in reactivity and applications.
1,2-Dichloropropane: With fewer chlorine atoms, this compound is less reactive but still used in similar industrial applications.
This compound stands out due to its specific chlorine arrangement, which imparts unique reactivity and applications in various fields.
Properties
IUPAC Name |
1,1,2-trichloroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c1-2(4)3(5)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPPKMMVZOHCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073425 | |
Record name | 1-Propene, 1,1,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
39.1 [mmHg] | |
Record name | 1-Propene, 1,1,2-trichloro- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10522 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
21400-25-9, 35175-85-0 | |
Record name | 1,1,2-Trichloro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21400-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2-Trichloropropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021400259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 1,1,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2-TRICHLOROPROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OK8WRI910 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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